2-Bromo-4,5-dihydroxybenzaldehyde

Catalog No.
S12528862
CAS No.
4815-99-0
M.F
C7H5BrO3
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5-dihydroxybenzaldehyde

CAS Number

4815-99-0

Product Name

2-Bromo-4,5-dihydroxybenzaldehyde

IUPAC Name

2-bromo-4,5-dihydroxybenzaldehyde

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C7H5BrO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H

InChI Key

JXHKKMRNIFLPBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)Br)C=O

2-Bromo-4,5-dihydroxybenzaldehyde is a natural product found in Leathesia marina with data available.

2-Bromo-4,5-dihydroxybenzaldehyde is an organic compound characterized by the presence of both bromine and hydroxyl functional groups attached to a benzaldehyde structure. Its molecular formula is C7H5BrO3C_7H_5BrO_3 and it features a bromine atom at the second position and hydroxyl groups at the fourth and fifth positions of the benzene ring. This unique arrangement contributes to its distinct chemical reactivity and biological properties, making it a subject of interest in various fields, including organic chemistry and medicinal research.

  • Oxidation: The aldehyde group can be oxidized to form 2-Bromo-4,5-dihydroxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde group can be reduced to yield 2-Bromo-4,5-dihydroxybenzyl alcohol through the action of reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution with various reagents, leading to compounds such as 2-Azido-4,5-dihydroxybenzaldehyde when treated with sodium azide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Bromo-4,5-dihydroxybenzaldehyde exhibits significant biological activities, particularly in antioxidant and antimicrobial domains. Studies have demonstrated its potential to activate cellular protective mechanisms against oxidative stress by modulating pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) in keratinocytes . The compound has shown promise in enhancing cellular defense mechanisms against UV-induced damage, suggesting its potential application in dermatological products aimed at skin protection.

The synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde can be achieved through several methods:

  • Bromination of 4,5-Dihydroxybenzaldehyde: This method involves treating 4,5-dihydroxybenzaldehyde with bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automation and precise control over reaction conditions contribute to higher purity and consistent quality of the final product. Green chemistry principles are often applied to minimize environmental impact during synthesis.

2-Bromo-4,5-dihydroxybenzaldehyde has a range of applications across various fields:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules due to its unique structural features.
  • Biological Studies: The compound is investigated for its potential health benefits, particularly regarding its antioxidant properties and ability to protect cells from oxidative stress .
  • Pharmaceutical Development: Ongoing research aims to explore its use as a lead compound for developing new therapeutic agents.
  • Industrial Uses: It is utilized in the production of dyes, pigments, and specialty chemicals due to its reactivity and functional properties.

Studies have focused on the interaction of 2-Bromo-4,5-dihydroxybenzaldehyde with cellular components. It has been shown to activate Nrf2 signaling pathways, leading to increased expression of cytoprotective enzymes like HO-1. This mechanism enhances cellular resistance against oxidative stress induced by environmental factors such as UV radiation . Additionally, its interactions with other biomolecules suggest potential applications in protecting against inflammatory responses and cellular damage.

Several compounds share structural similarities with 2-Bromo-4,5-dihydroxybenzaldehyde:

Compound NameKey Features
2-Bromo-4,5-DimethoxybenzaldehydeContains methoxy groups instead of hydroxyls
2-Chloro-4,5-DihydroxybenzaldehydeContains chlorine instead of bromine
4,5-DihydroxybenzaldehydeLacks halogen substitution (bromine/chlorine)

Uniqueness

The uniqueness of 2-Bromo-4,5-dihydroxybenzaldehyde lies in its combination of both bromine and hydroxyl groups. This specific arrangement allows for diverse reactivity patterns not present in similar compounds. Its unique structure facilitates a wide array of chemical modifications and applications in both synthetic chemistry and biological research.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.94221 g/mol

Monoisotopic Mass

215.94221 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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